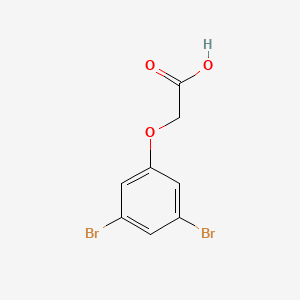
(3,5-Dibromophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromophenoxy)acetic acid is an organic compound that belongs to the class of bromodiphenyl ethers. It contains two bromine atoms attached to a phenoxyacetic acid structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenoxy)acetic acid typically involves the bromination of phenoxyacetic acid. One common method is the bromination of phenoxyacetic acid using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dibromophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include substituted phenoxyacetic acids, quinones, and de-brominated phenoxyacetic acids .
Aplicaciones Científicas De Investigación
(3,5-Dibromophenoxy)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3,5-Dibromophenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key metabolic pathways in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different halogen atoms.
3,5-Dibromo-4-Hydroxybenzonitrile: Another brominated compound with similar applications in agriculture.
Uniqueness
(3,5-Dibromophenoxy)acetic acid is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution makes it more reactive in certain chemical reactions compared to its chlorinated counterparts .
Propiedades
Número CAS |
7507-35-9 |
|---|---|
Fórmula molecular |
C8H6Br2O3 |
Peso molecular |
309.94 g/mol |
Nombre IUPAC |
2-(3,5-dibromophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Clave InChI |
BPRVCXMJWDJILK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)

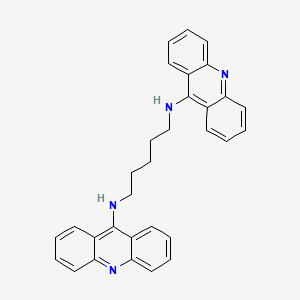
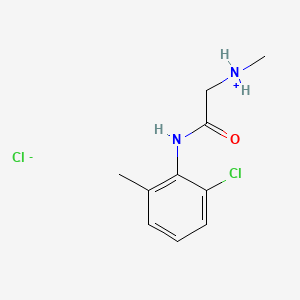
![3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-](/img/structure/B15345529.png)
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
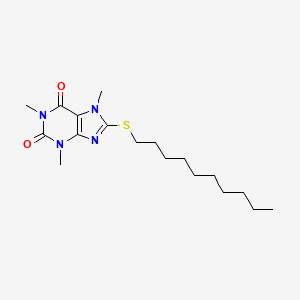
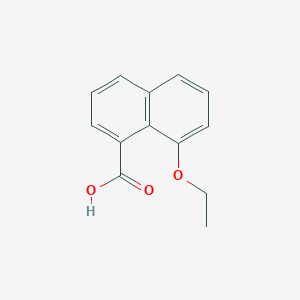
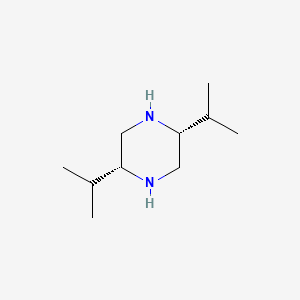
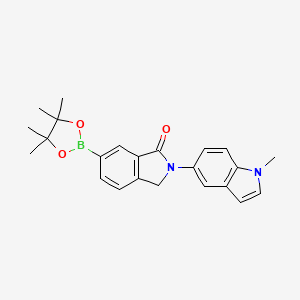
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)

